molecular formula C15H22N2O4S B2609503 N-(2-methoxyethyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide CAS No. 1797965-42-4

N-(2-methoxyethyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide

Cat. No. B2609503
CAS RN: 1797965-42-4
M. Wt: 326.41
InChI Key: SRCRHDOTPWBVGQ-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MSMP, and it is a white crystalline solid with a molecular weight of 371.46 g/mol.

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a core structure in this compound, is a versatile scaffold in drug discovery. It’s widely used by medicinal chemists to create compounds for treating human diseases due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . This compound’s unique structure could be pivotal in developing new drugs with selective biological activity.

Antimicrobial Agents

Compounds with the pyrrolidine ring have shown potential as antimicrobial agents. The structural diversity offered by the pyrrolidine scaffold can lead to the development of novel antibacterial drugs with mechanisms of action different from traditional antibiotics, which is crucial in the fight against drug-resistant bacterial infections .

Enantioselective Synthesis

The stereogenicity of the pyrrolidine ring’s carbons allows for enantioselective synthesis, which is essential for creating drugs with specific biological activity. Different stereoisomers can bind to enantioselective proteins in distinct ways, leading to varied biological profiles of drug candidates .

Pharmacophore Exploration

The sp3-hybridization of the pyrrolidine ring enables efficient exploration of pharmacophore space. This is beneficial for identifying and optimizing the necessary features for biological activity, such as hydrogen bond donors/acceptors, hydrophobic regions, and ionizable groups .

Structural Modification for Drug Optimization

The non-planarity of the pyrrolidine ring, due to a phenomenon called “pseudorotation”, allows for significant structural modifications. This flexibility can be exploited to optimize drug candidates for better ADME/Tox profiles, which are critical for successful drug development .

Target Selectivity Enhancement

The pyrrolidine scaffold can be modified to enhance target selectivity, which is vital for reducing side effects and increasing the efficacy of drugs. By altering the spatial orientation of substituents, medicinal chemists can design new compounds that bind more selectively to desired biological targets .

properties

IUPAC Name

2-(benzenesulfonylmethyl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-21-11-9-16-15(18)17-10-5-6-13(17)12-22(19,20)14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCRHDOTPWBVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CCCC1CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide

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